molecular formula C16H20N4O3 B2969769 N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-methoxybenzamide CAS No. 1788772-85-9

N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)-2-methoxybenzamide

Cat. No. B2969769
CAS RN: 1788772-85-9
M. Wt: 316.361
InChI Key: SKXKKPXMTIDRMY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or condensation reactions .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a planar, aromatic ring system. The presence of the dimethylamino group can influence the electron distribution and thus the reactivity of the molecule .


Chemical Reactions Analysis

Pyridine derivatives are often used as catalysts in chemical reactions. They can participate in a variety of reactions, including acylation reactions .

Scientific Research Applications

Nonlinear Optical Applications

The compound’s structural analogs have been synthesized and characterized for their potential in nonlinear optical (NLO) applications . These materials are of interest due to their high optical susceptibilities, ultra-fast response time, and high damage tolerance, making them suitable for integrated photonics systems and ultra-fast communication technologies .

Organic Synthesis

N,N-dimethylamino derivatives are utilized as synthons for constructing a diverse range of heterocyclic compounds. These synthons are valuable for creating biologically active heterocyclic compounds, which have applications in biomedical research .

Catalysis

Related compounds, such as 4-(dimethylamino)pyridine, serve as nucleophilic catalysts for various reactions, including esterifications, the Baylis-Hillman reaction, and Steglich rearrangement. This indicates that N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide could be explored for similar catalytic roles in organic chemistry .

Luminescence and Chromaticity

The compound’s structural relatives have been investigated for their luminescence properties, suggesting potential applications in white light generation and other luminescent devices .

Photoconductivity

Some analogs of this compound have shown positive photoconductivity, which could be leveraged in the development of photoconductive materials for electronic and optoelectronic devices .

Laser Damage Threshold

The thermal stability and high tolerance against laser damage of similar compounds suggest that N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide could be used in laser protection and optical limiting applications .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the context in which they are used. For example, some pyridine derivatives are used as catalysts in chemical reactions, where they can accelerate the reaction by providing an alternative reaction pathway with a lower activation energy .

Safety and Hazards

Like all chemicals, pyridine and its derivatives should be handled with care. They can be harmful if swallowed, inhaled, or in contact with skin. They may also be harmful to the environment .

Future Directions

Research into pyridine derivatives is ongoing, and these compounds have potential applications in a variety of fields, including materials science, medicine, and synthetic chemistry .

properties

IUPAC Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-5-23-16-17-10-12(14(19-16)20(2)3)18-15(21)11-8-6-7-9-13(11)22-4/h6-10H,5H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXKKPXMTIDRMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]-2-methoxybenzamide

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